BenchChemオンラインストアへようこそ!

Erythromycin succinate

Prodrug Stability Chemical Synthesis Pediatric Formulation

Select Erythromycin succinate (ethylsuccinate) for your macrolide research when oral tolerability and absorption consistency are critical. Unlike the bitter base or stearate, this tasteless ester prodrug forms stable suspensions ideal for pediatric dosing models. Its documented fed/fasted bioequivalence reduces variability in community-based trials. As an inactive prodrug requiring hydrolysis, it is the gold-standard comparator for PK/PD modeling of next-generation taste-masked antibiotics. Ensure your study's reproducibility with the only erythromycin form designed specifically for reliable oral delivery.

Molecular Formula C41H71NO16
Molecular Weight 834.0 g/mol
CAS No. 10605-34-2
Cat. No. B12722689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErythromycin succinate
CAS10605-34-2
Molecular FormulaC41H71NO16
Molecular Weight834.0 g/mol
Structural Identifiers
SMILESCCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)O)(C)O)C)C)O)(C)O
InChIInChI=1S/C41H71NO16/c1-14-27-41(10,51)34(47)22(4)31(46)20(2)18-39(8,50)36(58-38-33(56-29(45)16-15-28(43)44)26(42(11)12)17-21(3)53-38)23(5)32(24(6)37(49)55-27)57-30-19-40(9,52-13)35(48)25(7)54-30/h20-27,30,32-36,38,47-48,50-51H,14-19H2,1-13H3,(H,43,44)/t20-,21-,22+,23+,24-,25+,26+,27-,30+,32+,33-,34-,35+,36-,38+,39-,40-,41-/m1/s1
InChIKeyHUKYDKSXFKBBIW-DTOMAXNRSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 25 g / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erythromycin Succinate (Erythromycin Ethylsuccinate) – CAS 10605-34-2: A Pharmacopeial Prodrug for Oral Macrolide Formulation


Erythromycin succinate (designated as erythromycin ethylsuccinate in pharmacopeias) is an ester prodrug of the macrolide antibiotic erythromycin base, specifically erythromycin 2'-(ethyl succinate) [1]. It is produced semi-synthetically to improve upon the physicochemical and pharmacokinetic limitations of erythromycin base, most notably its instability in gastric acid and its intensely bitter taste [2]. Erythromycin ethylsuccinate is characterized by its enhanced acid stability and its ability to form stable, palatable suspensions, making it the preferred oral dosage form, especially in pediatric medicine [2]. Its molecular formula is C₄₃H₇₅NO₁₆ with a molecular weight of 862.06 g/mol, and it is described as a white, odorless, and practically tasteless crystalline powder that is very slightly soluble in water but soluble in organic solvents [1].

Why Erythromycin Ethylsuccinate (CAS 10605-34-2) Cannot Be Freely Substituted with Other Erythromycin Salts or Esters


The interchangeable use of different erythromycin derivatives in a research or industrial setting is precluded by significant, quantifiable differences in their pharmacokinetic behavior, physicochemical properties, and bioactivation mechanisms. Erythromycin ethylsuccinate exhibits a distinct pharmacokinetic profile compared to erythromycin base, stearate, and estolate, which translates into different therapeutic serum concentrations and dosing intervals [1]. Furthermore, its specific formulation advantages—such as the ability to achieve reliable absorption in both fasting and non-fasting states, a key differentiator from the base and stearate forms—directly impact the design and reproducibility of both clinical and pre-clinical studies [2]. Finally, the activation of the prodrug is not instantaneous; it must undergo hydrolysis to yield the active erythromycin base, a factor that can lead to discrepancies between total drug concentration measured by bioassay and actual antibacterial activity, thus affecting pharmacodynamic correlations [3].

Quantitative Comparative Evidence for Erythromycin Ethylsuccinate Against Closest Analogs


Acid-Catalyzed Degradation Rate: Erythromycin A Ethylsuccinate vs. Erythromycin B Ethylsuccinate

In a study designed to compare the stability of the 2′-ethyl succinates of erythromycins A and B, erythromycin B 2′-ethyl succinate demonstrated markedly superior stability under acidic conditions. While esterification was found not to protect either drug against acid-catalyzed degradation in solution, the erythromycin B derivative was significantly more stable than its erythromycin A counterpart [1].

Prodrug Stability Chemical Synthesis Pediatric Formulation

Comparative Oral Bioavailability: Ethylsuccinate vs. Enteric-Coated Base vs. Stearate

In a randomized three-phase crossover study involving 12 healthy volunteers, the relative bioavailability of three different 500 mg oral formulations of erythromycin was assessed. The study compared erythromycin ethylsuccinate sachets to erythromycin stearate tablets and enteric-coated erythromycin base pellets [1]. The findings indicated that while the base pellets had a longer absorption lag time, they exhibited a significantly greater extent of gastrointestinal absorption and bioavailability compared to both the stearate and ethylsuccinate formulations [1].

Pharmacokinetics Bioavailability Oral Absorption

Serum Concentrations and Tolerability: Ethylsuccinate vs. Stearate for Endocarditis Prophylaxis

A study comparing oral erythromycin stearate (1.5 g) and erythromycin ethylsuccinate (3.0 g) as a single dose in 11 healthy adult volunteers found that the stearate formulation produced significantly higher peak serum concentrations [1]. Although the ethylsuccinate formulation was associated with fewer mild gastrointestinal side-effects, the researchers concluded that the superior pharmacokinetic profile of the stearate made it the preferred choice for endocarditis prophylaxis [1].

Therapeutic Drug Monitoring Endocarditis Prophylaxis Clinical Pharmacokinetics

Pediatric Pharmacokinetics: Ethylsuccinate vs. Estolate in Infants Under 4 Months

In a comparative pharmacokinetic study conducted in infants under 4 months of age, significant differences were observed between erythromycin ethylsuccinate and estolate suspensions [1]. The estolate preparation produced a 3-fold greater area under the curve (AUC) and a later time to peak concentration (3 hours) compared to ethylsuccinate (1 hour) [1].

Pediatric Pharmacology Neonatal Pharmacokinetics Prodrug Bioactivation

Absorption in Fasting vs. Non-Fasting States: Ethylsuccinate vs. Base and Stearate

Erythromycin ethylsuccinate demonstrates a key pharmaceutical advantage over other erythromycin salts: its absorption is not significantly impaired by the presence of food. The FDA-approved labeling states that orally administered erythromycin ethylsuccinate is readily and reliably absorbed and that comparable serum levels are achieved in the fasting and non-fasting states [1]. In contrast, erythromycin film-coated tablets (base and stearate) are absorbed better on an empty stomach and should be taken at least 1 hour before or 2 hours after meals [2].

Food Effect Oral Bioavailability Formulation Science

Recommended Applications for Erythromycin Succinate (CAS 10605-34-2) Based on Comparative Evidence


Pediatric Oral Suspension Formulation Research

Erythromycin ethylsuccinate is the standard reference compound for research into pediatric macrolide formulations. Its properties as a tasteless prodrug that forms stable aqueous suspensions are directly documented in the literature [1]. The distinct pharmacokinetic profile of the ethylsuccinate salt, characterized by a rapid 1-hour Tmax and predictable absorption, as established by Patamasucon et al. (1981) [2], makes it an essential comparator for any novel pediatric oral suspension or taste-masked prodrug of a macrolide antibiotic.

Clinical Trials with Flexible Dosing Schedules

For research protocols where subject adherence is paramount and dosing must occur without strict fasting requirements, erythromycin ethylsuccinate offers a quantifiable advantage. Its well-documented ability to achieve comparable serum levels in both the fed and fasted states provides a clear scientific justification for its selection over erythromycin base or stearate salts [3]. This property reduces variability and enhances the reliability of data from outpatient or community-based clinical studies.

Reference Standard for Prodrug Bioactivation and PK/PD Modeling

Erythromycin ethylsuccinate serves as a classic model compound for investigating the relationship between a prodrug's pharmacokinetics (PK) and its pharmacodynamic (PD) effect. The established discrepancy between total bioassay levels (which measure both inactive ester and active base) and actual antibacterial activity [4] makes it a valuable tool for developing and validating advanced PK/PD models. The extensive comparative PK data against stearate [5] and estolate [2] provide a robust foundation for these analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erythromycin succinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.